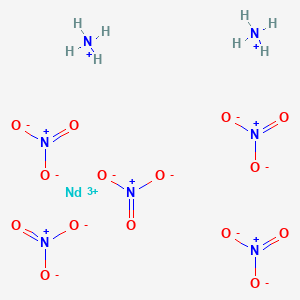
Diammonium neodymium pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium neodymium pentanitrate is a chemical compound with the molecular formula (NH₄)₂Nd(NO₃)₅. It is a heterocyclic organic compound that contains neodymium, a rare earth element, and nitrate groups.
Preparation Methods
The synthesis of diammonium neodymium pentanitrate typically involves the reaction of neodymium oxide or neodymium hydroxide with nitric acid, followed by the addition of ammonium nitrate. The reaction conditions must be carefully controlled to ensure the formation of the desired compound. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to achieve high purity levels .
Chemical Reactions Analysis
Diammonium neodymium pentanitrate can undergo various chemical reactions, including:
Oxidation: The nitrate groups in the compound can participate in oxidation reactions, potentially forming neodymium oxides and other nitrogen-containing compounds.
Reduction: Under certain conditions, the nitrate groups can be reduced, leading to the formation of ammonium neodymium compounds and other reduced nitrogen species.
Substitution: The compound can undergo substitution reactions where the nitrate groups are replaced by other anions or ligands, forming different neodymium complexes
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like oxygen or ozone. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diammonium neodymium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in certain biological studies, particularly those involving rare earth elements.
Medicine: Research is ongoing into the potential medical applications of neodymium compounds, including their use in imaging and therapeutic agents.
Industry: This compound is used in the production of advanced materials, such as neodymium-doped ceramics and glasses, which have applications in optics and electronics
Mechanism of Action
The mechanism by which diammonium neodymium pentanitrate exerts its effects is primarily related to the properties of neodymium and nitrate ions. Neodymium ions can interact with various molecular targets, including proteins and nucleic acids, potentially altering their structure and function. The nitrate ions can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Diammonium neodymium pentanitrate can be compared with other neodymium compounds, such as:
Neodymium chloride (NdCl₃): A common neodymium compound used in various applications, including catalysis and materials science.
Neodymium sulfate (Nd₂(SO₄)₃): Used in similar applications as this compound but with different chemical properties.
Neodymium acetate (Nd(CH₃COO)₃): Another neodymium compound with applications in research and industry.
The uniqueness of this compound lies in its specific combination of neodymium and nitrate ions, which confer distinct chemical and physical properties compared to other neodymium compounds.
Properties
Molecular Formula |
H8N7NdO15 |
|---|---|
Molecular Weight |
490.34 g/mol |
IUPAC Name |
diazanium;neodymium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Nd/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
InChI Key |
GHPKFTYZEPZTAF-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















